3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
Brand Name: Vulcanchem
CAS No.: 83592-10-3
VCID: VC0018652
InChI: InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Molecular Formula: C25H35N3O6S
Molecular Weight: 505.63

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

CAS No.: 83592-10-3

Cat. No.: VC0018652

Molecular Formula: C25H35N3O6S

Molecular Weight: 505.63

* For research use only. Not for human or veterinary use.

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid - 83592-10-3

Specification

CAS No. 83592-10-3
Molecular Formula C25H35N3O6S
Molecular Weight 505.63
IUPAC Name 3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid
Standard InChI InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1
Standard InChI Key OOTNIMUKQVRCGZ-SKPFHBQLSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2

Introduction

Chemical Identity and Structural Characteristics

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a specialized biotinylation reagent designed with a cleavable connector arm. The compound features a biotin moiety connected through an aminocaproyl linker to a phenylpropionic acid backbone, creating a versatile chemical tool for protein modification applications.

Basic Identification Data

The compound possesses distinct identification parameters that differentiate it from related biotinylation reagents. Its systematic IUPAC name is 3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid, reflecting its complex molecular structure. The compound is registered under CAS number 83592-10-3, which serves as its unique identifier in chemical databases and literature . For computational chemistry applications, its Standard InChIKey is OOTNIMUKQVRCGZ-SKPFHBQLSA-N, providing a standardized representation of its molecular structure.

Molecular Composition and Structure

The molecular formula C25H35N3O6S indicates the precise atomic composition of the compound, containing 25 carbon atoms, 35 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . This formula corresponds to a molecular weight of 505.63 g/mol, placing it in the medium-weight range for biotinylation reagents . The molecule's structure combines three key functional components: a biotin moiety, an aminocaproyl spacer arm, and a phenylpropionic acid reactive group, creating a versatile biotinylation reagent.

Physical and Chemical Properties

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid exhibits specific physical and chemical characteristics that influence its applications in biochemical research. These properties determine its handling requirements, storage conditions, and reaction parameters in experimental protocols.

Physical Properties

The compound presents as a white solid at standard temperature and pressure, with distinctive thermal transition points . Its physicochemical properties are summarized in the table below:

PropertyValueSource
Physical StateSolid
ColorWhite
Molecular Weight505.63 g/mol
Density1.225 g/cm³
Melting Point199-200°C
Boiling Point826.8±65.0°C (Predicted)
pKa4.62±0.10 (Predicted)

These physical properties indicate that the compound is stable under normal laboratory conditions but requires specific considerations for dissolution in various reaction media. The relatively high melting point suggests substantial intermolecular forces, likely arising from the biotin moiety's hydrogen bonding capabilities and the compound's extended structure.

Chemical Reactivity

The chemical reactivity of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is primarily defined by its carboxylic acid group, which can be activated for conjugation to various biomolecules. The compound's predicted pKa of 4.62±0.10 indicates that the carboxylic acid moiety is moderately acidic, making it suitable for activation via N-hydroxysuccinimide esterification . This activation creates a reactive intermediate that readily undergoes nucleophilic attack by primary amines found in proteins and other biomolecules.

The biotin portion of the molecule maintains its high-affinity binding properties for avidin and streptavidin (Kd ≈ 10^-15 M), which is essential for its application in detection and purification protocols. The aminocaproyl linker provides spatial separation between the biotin moiety and the target molecule, reducing steric hindrance and improving binding efficiency.

Synthesis and Chemical Derivatization

Understanding the synthesis pathways and chemical modifications of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid provides insight into its production and potential for customized applications in biochemical research.

Synthetic Routes

The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically follows a multi-step process involving several key reactions and intermediates. The general synthetic approach involves the reaction of biotin with aminocaproic acid to form a biotinylated linker, which is then attached to a phenylpropionic acid backbone. This strategic synthesis creates a molecule with distinct functional domains that serve specific purposes in protein labeling applications.

The specific reaction conditions may vary depending on desired yield and purity, but typically involve carbodiimide-mediated coupling reactions performed under anhydrous conditions. The purification of the final product often requires column chromatography to remove reaction byproducts and unreacted starting materials, ensuring high purity for biochemical applications.

Derivative Formation

A significant derivative of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is its N-hydroxysuccinimide (NHS) ester, known as 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid N-hydroxysuccinimide Ester or BPE . This activated ester has the molecular formula C28H36N4O8S and a molecular weight of 588.7 g/mol . The NHS ester formation transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent specific for primary amines, facilitating the covalent attachment of biotin to proteins and other amine-containing biomolecules .

The activation reaction typically involves the use of N-hydroxysuccinimide and a carbodiimide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. The resulting NHS ester is relatively stable in dry conditions but undergoes hydrolysis in aqueous environments, necessitating careful handling and storage.

Biochemical Applications and Research Utility

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid and its derivatives have found extensive applications in biochemical research, particularly in protein labeling, purification, and interaction studies.

Protein Biotinylation

The compound serves as a valuable reagent for protein biotinylation, enabling the covalent attachment of biotin to proteins through a cleavable linker . This modification facilitates numerous downstream applications, including protein detection, purification, and interaction studies. The NHS ester derivative (BPE) can efficiently acylate amino groups of proteins under mild conditions, forming stable amide bonds that withstand various analytical procedures .

The strategic design of the compound, incorporating an aminocaproyl spacer arm, provides several advantages in protein labeling applications. First, the spacer reduces steric hindrance between the biotin moiety and the protein surface, enhancing the accessibility of biotin for avidin/streptavidin binding. Second, the phenyl ring provides structural rigidity and spectroscopic properties that can be advantageous in certain analytical techniques.

Cleavable Linker Technology

A distinguishing feature of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is its incorporation of a cleavable connector arm . This design element enables the controlled release of biotinylated proteins under specific conditions, providing a significant advantage over conventional biotinylation reagents with permanent linkages. The cleavable nature of the linker makes it particularly valuable for studying protein interactions and dynamics.

The cleavability of the linker allows researchers to:

  • Isolate proteins under native conditions using avidin/streptavidin affinity chromatography

  • Release the purified proteins through controlled cleavage of the linker

  • Obtain purified target proteins without the biotin tag, minimizing interference with protein function

Applications in Analytical Biochemistry

The compound has demonstrated utility in various analytical biochemistry techniques. In avidin-biotin complex (ABC) methods, it serves as a bridge between the target protein and detection systems. The compound's design enables high-sensitivity detection in techniques such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry.

In protein interaction studies, the compound facilitates pull-down assays where protein complexes can be isolated through biotinylated bait proteins. The cleavable linker allows for the release of intact protein complexes under mild conditions, preserving weak or transient interactions that might be disrupted by harsh elution methods.

Current Research Trends and Future Perspectives

Research involving 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid continues to evolve, with emerging applications in proteomics, structural biology, and drug discovery.

Advances in Proteomics Applications

Contemporary proteomics research has leveraged the unique properties of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid for targeted protein identification and quantification. The compound's cleavable linker technology has proven particularly valuable in proximity labeling techniques, where proteins in close spatial proximity are selectively biotinylated to map protein interaction networks and subcellular microenvironments.

Mass spectrometry-based proteomics has benefited from the compound's ability to facilitate enrichment of low-abundance proteins through avidin/streptavidin affinity purification. The subsequent release of proteins through linker cleavage reduces background and improves identification confidence in complex protein mixtures. This approach has enabled researchers to investigate previously inaccessible protein populations and interactions.

Future Research Directions

The unique properties of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid suggest several promising avenues for future research and development. Integration with click chemistry approaches could expand the compound's application spectrum, allowing for orthogonal labeling strategies in complex biological systems. Development of derivatives with alternative cleavage mechanisms could provide greater selectivity and control in protein purification and analysis workflows.

Adaptation of the compound for in vivo applications represents another frontier in biotinylation chemistry. Modifications to enhance cell permeability, reduce non-specific interactions, and improve biocompatibility could extend the utility of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid from in vitro biochemistry to cellular and organismal studies.

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